

Handling and safety precautions for 3-Fluorobenzyl bromide

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Compound of Interest

Compound Name: **3-Fluorobenzyl bromide**

Cat. No.: **B140693**

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Technical Support Center: 3-Fluorobenzyl Bromide

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of **3-Fluorobenzyl bromide** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **3-Fluorobenzyl bromide** and what are its primary applications?

A1: **3-Fluorobenzyl bromide** is a substituted benzyl bromide used as a reagent in organic synthesis.^{[1][2]} It is primarily used to introduce the 3-fluorobenzyl group into a variety of molecules.^[2] This functional group is often incorporated into biologically active compounds, including antidiabetic drugs, antivirals, and anti-cancer agents.^{[1][3]}

Q2: What are the main hazards associated with **3-Fluorobenzyl bromide**?

A2: **3-Fluorobenzyl bromide** is a corrosive and combustible liquid that can cause severe skin burns and eye damage.^{[4][5]} It is also a lachrymator, meaning it can cause irritation to the eyes, nose, and respiratory tract, leading to symptoms like coughing and shortness of breath.^[4] Inhalation of its vapors can be destructive to the mucous membranes and upper respiratory tract.^[4]

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

A3: When handling **3-Fluorobenzyl bromide**, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, tightly fitting safety goggles or a face shield, and a lab coat or fire/flame resistant and impervious clothing.[6][7] All handling should be done in a well-ventilated fume hood.[3] For situations where exposure limits may be exceeded, a full-face respirator with an appropriate filter should be used.[7][8]

Q4: How should **3-Fluorobenzyl bromide** be stored?

A4: **3-Fluorobenzyl bromide** should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] It is recommended to store it at temperatures between 2-8°C.[6][9] The storage area should be designated for corrosive materials and away from incompatible substances such as strong bases, strong oxidizing agents, alcohols, amines, and metals.[2] Due to its moisture sensitivity, storage under an inert atmosphere is also recommended.[10]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, immediate action is critical.

- Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[2]
- Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[6][8]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Physical and Chemical Properties

Property	Value
CAS Number	456-41-7 [1] [6] [9]
Molecular Formula	C ₇ H ₆ BrF [1] [2] [6]
Molecular Weight	189.02 g/mol [3] [6] [9]
Appearance	Colorless to light yellow liquid [1] [2] [3]
Boiling Point	88 °C at 20 mmHg [1] [6] [9]
Density	1.541 g/mL at 25 °C [1] [6] [9]
Refractive Index	n _{20/D} 1.546 [1] [6] [9]
Flash Point	62 °C (143.6 °F) - closed cup [6] [9]
Storage Temperature	2-8°C [6] [9]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a benzyl ether using **3-Fluorobenzyl bromide**.

Materials:

- Alcohol (substrate)
- **3-Fluorobenzyl bromide**
- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
- Quenching agent (e.g., water, saturated ammonium chloride solution)
- Extraction solvent (e.g., ethyl acetate, diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

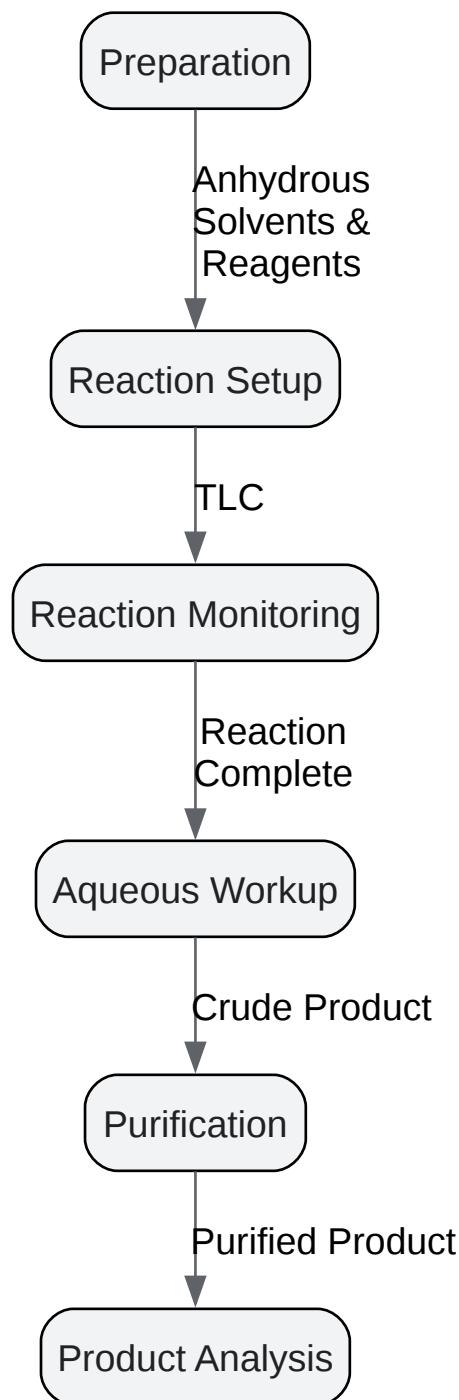
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate in the chosen anhydrous solvent.
- Cool the solution in an ice bath (0°C).
- Carefully add the base (e.g., 1.1 equivalents of NaH) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
- Slowly add **3-Fluorobenzyl bromide** (1.0-1.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 50-80°C) may be required.[6]
- Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

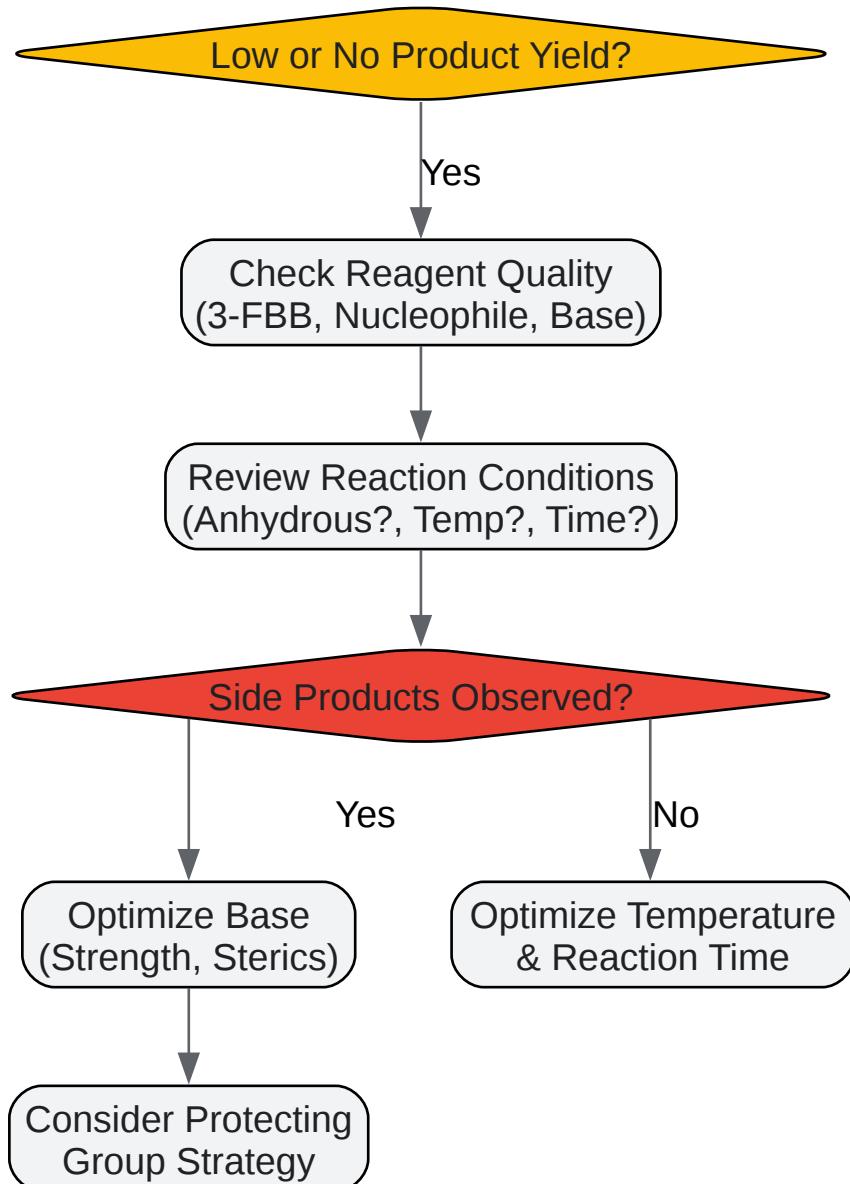
Issue	Possible Cause(s)	Recommended Solution(s)
Low or No Product Yield	<ul style="list-style-type: none">- Inactive 3-Fluorobenzyl bromide (degraded over time).Insufficiently strong base to deprotonate the nucleophile.Presence of water in the reaction, leading to hydrolysis of the benzyl bromide.- Low reaction temperature or insufficient reaction time.	<ul style="list-style-type: none">- Use fresh or properly stored 3-Fluorobenzyl bromide.- Select a stronger base appropriate for the pKa of the nucleophile.- Ensure all glassware is flame-dried and use anhydrous solvents and reagents.- Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time.[6]
Formation of Side Products	<ul style="list-style-type: none">- Over-alkylation: Occurs with nucleophiles having multiple reactive sites (e.g., primary amines).- Elimination: Favored by strong, sterically hindered bases and high temperatures.Hydrolysis: Presence of water leads to the formation of 3-fluorobenzyl alcohol.	<ul style="list-style-type: none">- Use a protecting group strategy for the nucleophile or carefully control the stoichiometry.- Use a weaker, non-hindered base and moderate reaction temperatures.- Use anhydrous reaction conditions.[6]
Difficulty in Product Purification	<ul style="list-style-type: none">- Presence of unreacted starting materials.- Co-elution of the product with side products during chromatography.- Residual inorganic salts from the workup.	<ul style="list-style-type: none">- Optimize reaction conditions to drive the reaction to completion.- Adjust the solvent system for column chromatography to improve separation.- Perform an aqueous workup (wash with water or brine) to remove inorganic salts before chromatography.[6]

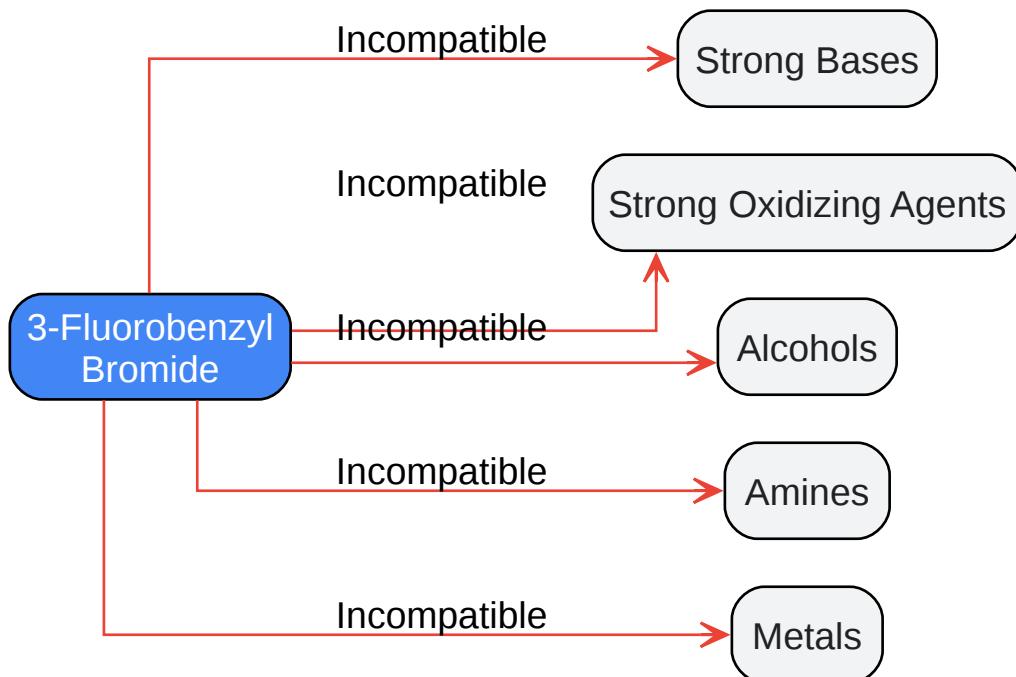
Visualizations



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Caption: General experimental workflow for reactions involving **3-Fluorobenzyl bromide**.





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